6-Amino-2,4-dichloronicotinonitrile

Description

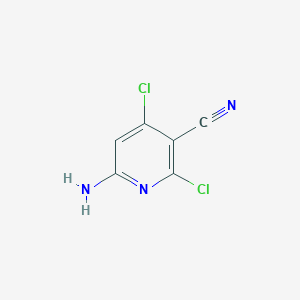

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2,4-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-5(10)11-6(8)3(4)2-9/h1H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERQNGFQIHLTGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1N)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 6 Amino 2,4 Dichloronicotinonitrile and Its Derivatives

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique molecular fingerprint of a compound.

FTIR spectroscopy is instrumental in identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 6-Amino-2,4-dichloronicotinonitrile, the key vibrational modes are associated with the amino (-NH₂), cyano (-C≡N), and the substituted pyridine (B92270) ring.

While specific FTIR data for this compound is not extensively reported in the available literature, the expected characteristic absorption bands can be inferred from analyses of closely related compounds. For instance, studies on various 2-amino-nicotinonitrile derivatives reveal consistent patterns. mdpi.com The amino group typically displays symmetric and asymmetric stretching vibrations. In a study of 2-amino-4,6-diphenylnicotinonitriles, N-H stretching bands were observed in the ranges of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹. mdpi.com The cyano group (-C≡N) exhibits a sharp and intense absorption band, which is characteristic of the triple bond stretch. For related nicotinonitrile derivatives, this peak is typically found in the region of 2204–2208 cm⁻¹. mdpi.com

Furthermore, the analysis of structurally similar compounds like 4-amino-2,6-dichloropyridine (B16260) provides additional insight. nih.govresearchgate.net The vibrations of the pyridine ring and the carbon-chlorine (C-Cl) bonds also produce characteristic bands in the fingerprint region of the spectrum (below 1500 cm⁻¹), which are sensitive to the substitution pattern on the ring.

Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Two distinct, sharp to medium bands |

| Cyano (-C≡N) | C≡N Stretch | 2200 - 2240 | Sharp, strong intensity band |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1650 | Multiple bands of varying intensity |

| Carbon-Chlorine | C-Cl Stretch | 600 - 800 | Strong to medium bands |

This table represents expected values based on characteristic group frequencies and data from related compounds.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint. For this compound, the Raman spectrum would be expected to show strong signals for the C≡N stretch and the pyridine ring vibrations, especially the symmetric ring breathing mode. researchgate.net The C-Cl stretches would also be Raman active.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to be relatively simple. It should feature a singlet for the lone proton at the 5-position of the pyridine ring and a broader singlet for the two protons of the amino group. The chemical shift of the H-5 proton is influenced by the electron-withdrawing effects of the adjacent chloro and cyano groups.

In studies of related 4-chloro-6-anilino nicotinonitrile derivatives, the H-5 proton appears as a singlet in the range of δ 6.8-6.9 ppm. thieme-connect.com The amino protons typically appear as a broad signal that can exchange with deuterium (B1214612) oxide (D₂O).

¹H NMR Data for Selected 4-Chloro-6-(substituted-anilino)nicotinonitrile Derivatives

| Compound | Solvent | H-5 (δ, ppm) | Aromatic Protons (δ, ppm) | Other Signals (δ, ppm) | Reference |

| 4-Chloro-6-(2-methoxyphenylamino)nicotinonitrile | CDCl₃ | 6.84 (s, 1H) | 6.96-7.89 (m, 4H) | 3.90 (s, 3H, OCH₃) | thieme-connect.com |

| 4-Chloro-6-(4-cyanophenylamino)nicotinonitrile | DMSO-d₆ | 6.94 (s, 1H) | 7.80-7.87 (m, 4H) | - | thieme-connect.com |

| 6-(4-Acetylphenylamino)-4-chloronicotinonitrile | CDCl₃ | 6.95 (s, 1H) | 7.51-8.01 (m, 4H) | 2.60 (s, 3H, COCH₃) | thieme-connect.com |

This table showcases typical chemical shifts for protons on the nicotinonitrile ring in related structures.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its electronic environment (e.g., hybridization, attachment to electronegative atoms). For this compound, six distinct signals are expected, corresponding to the six carbon atoms of the substituted pyridine ring.

The carbons directly attached to the chlorine atoms (C-2 and C-4) would be significantly deshielded and appear downfield. The carbon of the cyano group (C-3) also has a characteristic chemical shift. In related 4-chloro-6-anilino nicotinonitrile derivatives, the carbon atoms of the nicotinonitrile core resonate at specific chemical shifts that help confirm the structure. thieme-connect.com For example, the cyano carbon typically appears around δ 115 ppm, while the carbon bearing the amino group (C-6) is found further downfield.

¹³C NMR Data for Selected 4-Chloro-6-(substituted-anilino)nicotinonitrile Derivatives

This table provides representative ¹³C NMR chemical shifts for the carbon framework in analogous compounds.

Heteronuclear NMR, which observes nuclei other than ¹H and ¹³C, can provide unique structural information.

¹⁵N NMR: With three nitrogen atoms in different chemical environments (pyridine ring, amino group, and nitrile group), ¹⁵N NMR could offer unambiguous evidence for the structure of this compound. The chemical shifts would be highly sensitive to the electronic structure and hybridization of each nitrogen atom. However, due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, such studies are less common and no specific data for the title compound or its close derivatives were found in the reviewed literature. cube-synergy.eu

³⁵Cl NMR: While both stable chlorine isotopes (³⁵Cl and ³⁷Cl) are NMR-active, they are quadrupolar nuclei. This property often leads to very broad resonance signals, making high-resolution ³⁵Cl NMR challenging for all but the most symmetric molecules. Therefore, it is not a routinely used technique for the structural characterization of compounds like this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of compounds through fragmentation analysis. For this compound (C₆H₃Cl₂N₃), the calculated monoisotopic molecular weight is approximately 186.97 g/mol . guidechem.com In techniques like electrospray ionization (ESI), the molecule is expected to be observed as its protonated form, [M+H]⁺. thieme-connect.com

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), molecules with two chlorine atoms exhibit a characteristic cluster of peaks. For the [M+H]⁺ ion of this compound, this would result in three principal peaks at m/z values of approximately 188, 190, and 192, with an expected intensity ratio of roughly 9:6:1.

| Ion Species | Isotopic Composition | Approximate m/z | Expected Relative Abundance |

|---|---|---|---|

| [M+H]⁺ | C₆H₄(³⁵Cl)₂N₃⁺ | 188 | 100% |

| C₆H₄(³⁵Cl)(³⁷Cl)N₃⁺ | 190 | 65% | |

| C₆H₄(³⁷Cl)₂N₃⁺ | 192 | 11% |

This table presents the predicted isotopic pattern for the protonated molecular ion of this compound.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural insights by breaking the parent ion into smaller, charged fragments. The fragmentation of protonated amino compounds can proceed through several common pathways. nih.gov For this compound, likely fragmentation patterns would involve the neutral loss of small molecules such as ammonia (B1221849) (NH₃), hydrogen cyanide (HCN) from the nitrile group, or a chlorine radical (Cl•). The study of related 4-chloro-6-anilinonicotinonitrile derivatives shows fragmentation occurs, confirming the susceptibility of such structures to cleavage under mass spectrometry conditions. thieme-connect.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.comrsc.org This technique allows for the direct visualization of atomic positions, bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

Single crystal X-ray diffraction (SCXRD) involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern. youtube.com This analysis yields fundamental crystallographic data, including the dimensions of the unit cell (the basic repeating unit of the crystal), the crystal system, and the space group, which describes the symmetry elements within the crystal. researchgate.net

While a specific crystal structure for this compound is not publicly documented, analysis of closely related compounds provides a strong basis for prediction. For instance, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile revealed the presence of two independent molecules in the asymmetric unit, suggesting that subtle differences in intermolecular interactions can lead to distinct molecular environments within the same crystal. echemcom.com Similarly, studies on other aminobenzonitrile derivatives have successfully determined their space groups and unit cell parameters, providing a framework for what to expect from an analysis of this compound. analis.com.my

| Parameter | Description | Example Value (based on related structures) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Triclinic). analis.com.mymdpi.com | Monoclinic |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). researchgate.net | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 7.3, b = 7.5, c = 10.3 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 108, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 534 |

| Z | The number of molecules per unit cell. | 4 |

This table provides an example of typical crystallographic data obtained from a single crystal X-ray diffraction experiment, with values based on published data for similar heterocyclic compounds. researchgate.netresearchgate.net

The molecular structure of this compound, with its primary amine group (a hydrogen bond donor) and nitrogen atoms in the pyridine ring and nitrile group (hydrogen bond acceptors), is primed for the formation of extensive hydrogen bonding networks. wikipedia.org These interactions are crucial in dictating the final crystal structure.

The most probable and strongest interaction would be an intermolecular hydrogen bond between the amino group of one molecule and the nitrile nitrogen atom of a neighboring molecule (N-H···N≡C). Another possibility is the formation of N-H···N(pyridine) bonds. Such interactions often lead to the formation of recognizable supramolecular patterns, or synthons. mdpi.com A common and particularly stable motif is the centrosymmetric R²₂(8) ring, where two molecules form a dimer via a pair of N-H···N hydrogen bonds. mdpi.commdpi.com

C-H···Cl interactions: Where a hydrogen atom bonded to a carbon on the pyridine ring interacts with a chlorine atom of an adjacent molecule.

π-π stacking: Interactions between the electron clouds of adjacent pyridine rings.

Halogen bonding: Where a chlorine atom acts as an electrophilic region, interacting with a nucleophilic site on another molecule.

The interplay of these forces creates a complex, three-dimensional architecture that holds the molecules in a stable, ordered lattice. mdpi.com

| Donor (D) | Acceptor (A) | Interaction Type | Significance |

|---|---|---|---|

| N-H (Amino) | N (Nitrile) | N-H···N | Primary interaction, likely forms chains or dimers. analis.com.my |

| N-H (Amino) | N (Pyridine) | N-H···N | Alternative primary interaction, contributes to network formation. nih.gov |

| C-H (Aromatic) | Cl | C-H···Cl | Secondary interaction, contributes to packing stabilization. |

| Pyridine Ring (π-system) | Pyridine Ring (π-system) | π-π Stacking | Stabilizes packing of aromatic rings. mdpi.com |

This table outlines the potential intermolecular interactions that stabilize the crystal structure of this compound.

Conformational analysis of this compound in the solid state examines the molecule's shape and its arrangement within the crystal lattice. The pyridine ring itself is inherently planar. The main conformational flexibility arises from the rotation of the amino group around the C-N bond. In the solid state, this conformation is not random but is fixed by the demands of optimizing the intermolecular interactions, particularly the hydrogen bonding network. mdpi.com

The combination of the planar nature of the nicotinonitrile core and the strong directional hydrogen bonds likely leads to an efficient molecular packing arrangement. Molecules are expected to organize into layered or sheet-like structures, with the sheets held together by the strong N-H···N bonds. nih.gov The packing efficiency of a crystal structure can be quantified by the Kitaigorodsky packing index (KPI), which represents the fraction of the crystal volume occupied by the molecules. mdpi.com For organic molecules, this value is typically in the range of 65-77%. The specific packing arrangement adopted by this compound would seek to maximize this index by minimizing empty space, driven by the collective force of the various intermolecular interactions.

Computational and Theoretical Investigations of 6 Amino 2,4 Dichloronicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, are instrumental in elucidating the electronic structure and related properties of 6-Amino-2,4-dichloronicotinonitrile.

Density Functional Theory (DFT) has been employed to determine the optimized molecular geometry and electronic structure of this compound. These calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed understanding of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

The optimized geometry reveals a planar pyridine (B92270) ring. The amino group and the cyano group are also found to lie in the same plane as the pyridine ring, suggesting a high degree of conjugation within the molecule. This planarity is a key feature influencing its electronic properties.

Table 1: Selected Optimized Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Value |

| Bond Length | C2-Cl1 | 1.73 Å |

| Bond Length | C4-Cl2 | 1.72 Å |

| Bond Length | C6-N2 | 1.35 Å |

| Bond Length | C3-C7 | 1.44 Å |

| Bond Length | C7-N3 | 1.16 Å |

| Bond Angle | N1-C2-Cl1 | 117.5° |

| Bond Angle | N1-C6-N2 | 118.9° |

| Bond Angle | C3-C4-Cl2 | 121.3° |

| Dihedral Angle | C5-C4-C3-C7 | 179.9° |

| Dihedral Angle | C5-C6-N2-H2 | 180.0° |

To understand the electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations have been performed. These studies help in interpreting the experimental UV-Vis absorption spectra by calculating the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

The major electronic transitions are typically found to be of the π → π* type, which is characteristic of conjugated systems. The calculated absorption maxima often show good agreement with experimental data, validating the computational approach.

Table 2: Calculated Electronic Excitation Properties of this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.75 | 330 | 0.15 |

| S0 → S2 | 4.21 | 294 | 0.28 |

| S0 → S3 | 4.58 | 271 | 0.09 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity.

For this compound, the HOMO is primarily localized on the amino group and the pyridine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the pyridine ring and the cyano group, suggesting these areas are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -2.18 |

| Energy Gap (ΔE) | 4.27 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map of this compound shows distinct regions of negative and positive potential.

The regions of negative potential (typically colored red) are concentrated around the nitrogen atom of the cyano group and the nitrogen atom of the pyridine ring, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) are located around the hydrogen atoms of the amino group, making them potential sites for nucleophilic interaction. The chlorine atoms also contribute to the electrophilic character of the adjacent carbon atoms.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to explore the conformational space and dynamics of the molecule over time. For a relatively rigid molecule like this compound, MD simulations can be used to study its interactions with solvent molecules and to understand its behavior in a condensed phase. These simulations can reveal subtle conformational changes and intermolecular interactions that are not apparent from static calculations.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways.

For instance, in nucleophilic substitution reactions where the chlorine atoms are displaced, computational studies can help to predict whether the reaction proceeds via an SNAr mechanism and can identify the most likely site of substitution. These theoretical insights are invaluable for designing synthetic routes and understanding the reactivity patterns of this versatile chemical intermediate.

Transition State Characterization for Elementary Reaction Steps

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Transition state theory posits that for a reaction to occur, reactant molecules must pass through a high-energy state known as the transition state. masterorganicchemistry.com Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing these transient structures.

For a molecule like this compound, nucleophilic substitution is a key reaction type. The chlorine atoms on the pyridine ring are susceptible to replacement by nucleophiles. The transition state for such a substitution reaction can be located using computational chemistry software like Gaussian. The process involves optimizing the geometry of the transition state structure and then performing a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com

In the context of palladium-catalyzed amination reactions of dichloropyridines, DFT calculations have been employed to elucidate the mechanism, including the identification of transition states for steps like oxidative addition and reductive elimination. kisti.re.krresearchgate.net For the nucleophilic aromatic substitution (SNAr) on a related compound, 2,6-dichloronicotinonitrile, with an amine, the transition state would involve the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-chlorine bond.

A representative table of calculated activation energies for the nucleophilic substitution on a dichlorinated pyridine ring is shown below. These values are hypothetical but representative of what would be obtained from DFT calculations.

| Reaction Step | Nucleophile | Position of Attack | Calculated Activation Energy (kcal/mol) |

| C-Cl bond cleavage | Ammonia (B1221849) | C2 | 25.8 |

| C-Cl bond cleavage | Ammonia | C4 | 28.2 |

| C-Cl bond cleavage | Methylamine | C2 | 24.5 |

| C-Cl bond cleavage | Methylamine | C4 | 27.1 |

This table presents hypothetical data representative of typical computational chemistry findings for nucleophilic substitution on a dichlorinated pyridine ring.

Reaction Pathway Profiling and Kinetic Prediction

Reaction pathway profiling involves mapping the energy landscape of a chemical reaction, from reactants to products, including all intermediates and transition states. This provides a comprehensive understanding of the reaction mechanism and allows for the prediction of reaction kinetics.

For this compound, different reaction pathways can be computationally explored. For instance, in a nucleophilic substitution reaction, the preference for substitution at the C2 or C4 position can be determined by comparing the energy barriers of the respective pathways. Studies on related 3-substituted 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic attack is influenced by the nature of the substituent at the 3-position. researchgate.net In the case of this compound, the cyano group at C3 and the amino group at C6 will electronically influence the pyridine ring, affecting the relative energies of the transition states for attack at C2 and C4.

The rate of a reaction is exponentially related to the activation energy. Therefore, by calculating the Gibbs free energy of activation (ΔG‡), the rate constant (k) for an elementary reaction step can be predicted using the Eyring equation, which is a cornerstone of transition state theory.

Below is an example of a reaction profile table that could be generated for the amination of this compound.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 (C2 attack) | Transition state for nucleophilic attack at C2 | +25.0 |

| Intermediate 1 | Meisenheimer complex from C2 attack | +15.2 |

| TS2 (C4 attack) | Transition state for nucleophilic attack at C4 | +28.5 |

| Intermediate 2 | Meisenheimer complex from C4 attack | +18.7 |

| Product 1 | Product from C2 substitution | -5.3 |

| Product 2 | Product from C4 substitution | -4.1 |

This table illustrates a hypothetical reaction energy profile for the nucleophilic substitution on this compound, showing the relative energies of key species along the reaction coordinate.

Structure-Reactivity Relationship (SAR) Computational Analysis

Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its reactivity. Computationally, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies are widely used in drug discovery and materials science to predict the properties of new compounds. nih.govasianpubs.orgnih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their reactivity in a specific reaction, for example, nucleophilic substitution. This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation).

A statistical method, such as multiple linear regression, is then used to build a mathematical model that relates these descriptors to the observed reactivity (e.g., reaction rate or yield). asianpubs.org For instance, a QSAR study on related 2-aminonicotinonitrile derivatives has been used to understand their antibacterial activity. researchgate.net

A hypothetical QSAR model for the reactivity of this compound derivatives in a nucleophilic substitution reaction might look like the following equation:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃*LUMO

where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant of a substituent, representing its electronic effect.

Eₛ is the Taft steric parameter of the substituent.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Advanced Applications of 6 Amino 2,4 Dichloronicotinonitrile in Chemical Research

Utilization as a Versatile Chemical Building Block in Organic Synthesis

The reactivity of the chlorine atoms at the 2- and 4-positions, coupled with the directing effects of the amino and cyano groups, allows for selective functionalization of the pyridine (B92270) core of 6-Amino-2,4-dichloronicotinonitrile. This has made it an important precursor for the synthesis of intricate molecular architectures.

Precursor for Complex Pyridine and Fused Heterocyclic Systems

This compound serves as a key starting material for the construction of more complex pyridine derivatives. The chlorine atoms are susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. For instance, palladium-catalyzed amination reactions can be performed with high regioselectivity at the C2-position. thieme-connect.com This allows for the synthesis of various 2-substituted-4-chloro-6-aminonicotinonitriles, which are themselves valuable intermediates.

Furthermore, this compound is instrumental in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. sioc-journal.cn For example, it can be used to construct pyrazolo[3,4-b]pyridine systems through reactions with hydrazines. d-nb.info The initial substitution of one of the chlorine atoms by a hydrazine (B178648) is followed by an intramolecular cyclization involving the cyano group, leading to the formation of the fused pyrazole (B372694) ring. This approach provides a direct route to complex scaffolds that are of interest in medicinal and materials chemistry.

Design and Synthesis of Novel Molecular Scaffolds

The strategic placement of reactive sites on this compound facilitates the design and synthesis of novel molecular scaffolds. Its ability to undergo sequential and regioselective substitutions allows chemists to build molecular complexity in a controlled manner. For example, reaction with malononitrile (B47326) dimer leads to the regioselective substitution of the chlorine atom at the 6-position, forming a triethylammonium (B8662869) salt of a complex tricyanopropenide derivative. researchgate.net This type of reaction opens up pathways to highly functionalized and electronically interesting molecular frameworks.

Intermediate in the Development of Active Pharmaceutical Ingredients (APIs)

The pyridine scaffold is a common motif in many pharmaceutical agents. The versatility of this compound makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Scaffold for Rational Drug Design

In the realm of rational drug design, this compound provides a rigid and modifiable core structure. The different reactive sites on the molecule can be selectively addressed to introduce pharmacophoric groups that can interact with biological targets such as enzymes and receptors. For instance, derivatives of 2,4-disubstituted pyridines have been investigated as potent kinase inhibitors, and this compound serves as a key starting material for accessing such compounds. thieme-connect.com The ability to systematically vary the substituents at the 2- and 4-positions is crucial for establishing structure-activity relationships (SAR) and optimizing the potency and selectivity of drug candidates.

Contribution to the Synthesis of Privileged Medicinal Chemistry Cores

"Privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets. The pyridine ring is considered a privileged structure, and this compound is a precursor to a variety of such cores. For example, thieno[2,3-b]pyridines, which can be synthesized from precursors derived from dichloronicotinonitriles, have shown activity against Mycobacterium tuberculosis. acs.org The synthesis of these fused systems often involves the initial functionalization of the dichloropyridine ring followed by the construction of the thiophene (B33073) ring.

Role in Agrochemical Research and Development

The applications of this compound extend into the field of agrochemical research. Halogenated pyridines are known to exhibit a range of biological activities relevant to agriculture. researchgate.net Research has explored the potential of derivatives of this compound as herbicides and insecticides. The specific substitution pattern of this compound allows for the fine-tuning of its biological activity and selectivity, which are critical parameters in the development of new agrochemicals with improved efficacy and reduced environmental impact. For instance, certain pyrazolo[3,4-b]pyridine derivatives synthesized from related chloronicotinonitriles have demonstrated growth-regulating activity in wheat. d-nb.info

Material Science Applications

In the realm of material science, the demand for novel organic molecules with specific optical and electronic properties is ever-increasing. This compound serves as an excellent precursor for the synthesis of fluorescent dyes and other optical materials due to its intrinsic "push-pull" electronic structure.

A "push-pull" system in a fluorophore is characterized by the presence of electron-donating groups (the "push") and electron-withdrawing groups (the "pull") connected by a π-conjugated system. In this compound, the amino group at the C6 position acts as a powerful electron donor, while the cyano group at C3 and the chlorine atoms at C2 and C4 act as electron acceptors. This electronic arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is often the basis for strong fluorescence and high environmental sensitivity.

Studies on structurally analogous compounds, such as 2-amino-4,6-diphenylnicotinonitriles, have demonstrated their promising photophysical properties. mdpi.com These compounds exhibit significant fluorescence, with emission characteristics that are highly dependent on solvent polarity, a hallmark of ICT states. mdpi.com This solvatochromic behavior makes such dyes potentially useful as fluorescent sensors for probing the local environment. mdpi.com

The synthesis of fluorescent dyes from this compound can be achieved by leveraging the reactivity of the chlorine atoms. These positions are prime sites for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which can be used to extend the π-conjugated system by introducing aryl or alkynyl groups. rsc.org This molecular engineering approach allows for the fine-tuning of the absorption and emission wavelengths, quantum yield, and Stokes shift of the resulting dye. For instance, extending the conjugation generally leads to a bathochromic (red) shift in the emission spectrum.

The following table, based on data from the closely related 2-amino-4,6-diphenylnicotinonitrile series, illustrates the typical solvent-dependent fluorescence behavior that could be expected from dyes derived from this compound. mdpi.com

| Solvent | Emission Maximum (λem, nm) for an Analogous Aminonicotinonitrile Derivative* |

|---|---|

| Toluene | 410 |

| Dichloromethane (DCM) | 411 |

| Tetrahydrofuran (THF) | 415 |

| Methanol (MeOH) | 415 |

| Dimethyl Sulfoxide (DMSO) | 420 |

*Data is representative for 2-amino-4-(3-methoxyphenyl)-6-(4-methoxyphenyl)nicotinonitrile, demonstrating solvent-dependent shifts. mdpi.com

The resulting functional dyes have potential applications in various advanced technologies, including organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and components in optical sensors. mdpi.com The ability to create a diverse library of dyes from a single, versatile precursor like this compound makes it a molecule of significant interest for future research in materials chemistry.

Future Research Directions and Challenges for 6 Amino 2,4 Dichloronicotinonitrile

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. frontiersin.orgresearchgate.net For 6-Amino-2,4-dichloronicotinonitrile, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign. Traditional methods for synthesizing substituted pyridines can involve harsh conditions and the use of hazardous reagents. nih.gov

Future endeavors will aim to utilize renewable starting materials and greener solvents, such as water or bio-based solvents, to minimize the environmental impact. researchgate.netmdpi.com The development of catalytic systems that can operate under milder conditions with high atom economy will be crucial. rsc.org One promising avenue is the use of multicomponent reactions (MCRs), which can construct complex molecules like substituted pyridines in a single step from simple precursors, thereby reducing waste and improving efficiency. bohrium.com Research into solid-phase synthesis or the use of recyclable catalysts could also contribute to more sustainable production methods for this and related nitrogen heterocyles. nih.gov

Exploration of Novel Catalytic Transformations

The dichlorinated nature of this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Future research will undoubtedly focus on expanding the range of catalytic transformations that can be applied to this scaffold.

A significant challenge lies in achieving regioselectivity, selectively functionalizing one chlorine atom over the other. nsf.gov The development of new ligand systems for transition metal catalysts, such as palladium and nickel, will be key to controlling this selectivity. nih.govumich.edu For instance, nickel-based catalysts have shown promise in the selective monoarylation of dichloropyridines, with ligand structure and solvent playing a crucial role in the reaction outcome. nih.gov

Furthermore, the direct C-H functionalization of the pyridine (B92270) ring presents an atom-economical approach to introduce new substituents. beilstein-journals.orgnih.govnih.gov While the electron-deficient nature of the pyridine ring can make C-H activation challenging, recent advances in transition-metal and photoredox catalysis offer new possibilities. lucp.netacs.orgnih.gov Exploring these methods for this compound could lead to novel derivatives that are difficult to access through traditional means.

Expansion of Heterocyclic Chemistry Applications

This compound is a precursor for a wide array of fused heterocyclic systems. The amino and nitrile groups can participate in cyclization reactions to form pyrimidine (B1678525), triazole, or other heterocyclic rings fused to the pyridine core. figshare.com Future research will focus on expanding the library of heterocycles that can be synthesized from this starting material.

One area of exploration is the synthesis of pyridosteroids, which have shown interesting biological activities. nih.gov The reaction of unsaturated ketones with active methylene (B1212753) compounds is a known method for constructing pyridine rings and could be adapted for use with derivatives of this compound. nih.gov Gold-catalyzed reactions of 2H-azirines have also been shown to produce functionalized pyridines and could be a novel approach for creating unique derivatives. nih.gov

The development of one-pot or tandem reactions that allow for the rapid construction of complex heterocyclic architectures from simple starting materials will be a major focus. nih.gov This will enable the efficient generation of libraries of new compounds for screening in drug discovery and materials science applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, offers several advantages for the synthesis of pyridines and other heterocycles. numberanalytics.com These benefits include improved safety, better heat and mass transfer, and the potential for easier scale-up. beilstein-journals.orgresearchgate.net Future research will likely see the integration of the synthesis and functionalization of this compound into flow chemistry platforms.

Microwave-assisted flow synthesis has already been demonstrated for the preparation of pyridines and dihydropyridines. beilstein-journals.org Applying these techniques to reactions involving this compound could lead to more efficient and scalable production of its derivatives. researchgate.net Automated synthesis platforms, which can perform a large number of reactions in a high-throughput manner, will also be instrumental in exploring the chemical space around this compound. This will accelerate the discovery of new derivatives with desired properties.

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. scispace.com For this compound, computational methods can be used to predict the reactivity of its different functional groups and to design new derivatives with tailored properties. nih.govbohrium.com

Density Functional Theory (DFT) can be employed to study the electronic structure of the molecule and to understand the mechanisms of its reactions. frontiersin.orgresearchtrends.net For example, DFT calculations can help to elucidate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, predicting which of the two chlorine atoms is more susceptible to attack by a nucleophile. acs.orgchemrxiv.org This predictive power can guide experimental work and save significant time and resources.

Future research will involve the use of more advanced computational models, including machine learning algorithms, to screen virtual libraries of derivatives and to identify candidates with specific electronic or steric properties. chemrxiv.org This will enable the rational design of new compounds for applications in areas such as medicinal chemistry and materials science.

Mechanistic Elucidation of Undiscovered Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations and developing new synthetic methods. For this compound, there are still many reaction pathways that remain to be discovered and understood.

For instance, the interplay between the different functional groups on the pyridine ring can lead to complex and unexpected reactivity. Mechanistic studies, combining experimental techniques such as kinetics and isotopic labeling with computational modeling, will be essential to unravel these pathways. acs.org

Q & A

Basic Research Question

- ¹H/¹³C NMR : The amino group (-NH₂) resonates at δ 5.8–6.2 ppm (¹H), while aromatic protons appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing Cl and CN groups .

- FT-IR : Sharp peaks at ~2200 cm⁻¹ (C≡N stretch) and 3350–3450 cm⁻¹ (N-H stretch) confirm functional groups .

- HPLC-MS : Quantifies purity (>98%) and detects trace intermediates (e.g., dechlorinated byproducts) .

What strategies resolve contradictions in reported biological activities of nicotinonitrile derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:

- Substituent positioning : 2,4-dichloro vs. 2,6-dichloro analogs exhibit divergent interactions with enzyme active sites .

- Assay variability : Standardizing cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hours) reduces data noise .

- Metabolic stability : Fluorinated analogs (e.g., 6-Amino-2,3-difluoronicotinonitrile) show enhanced half-lives in hepatic microsomal assays, masking direct activity comparisons .

How does the presence of chlorine atoms influence the compound's reactivity in substitution reactions?

Basic Research Question

The 2,4-dichloro configuration directs electrophilic substitution:

- Nucleophilic aromatic substitution (SNAr) : Chlorine at the 4-position is more reactive due to reduced steric hindrance, enabling selective displacement with amines or alkoxides .

- Electronic effects : Electron-withdrawing Cl groups activate the pyridine ring for cyano-group participation in cycloaddition reactions .

- Comparative studies : 6-Amino-2,4-dimethylnicotinonitrile (non-chlorinated) shows lower reactivity in SNAr, highlighting Cl's electronic role .

What is the role of fluorine substituents in enhancing stability and bioactivity?

Advanced Research Question

Fluorine introduction (e.g., 6-Amino-2,3-difluoronicotinonitrile) improves:

- Metabolic stability : C-F bonds resist oxidative degradation in cytochrome P450 assays, extending plasma half-life .

- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing blood-brain barrier penetration in neuroactive analogs .

- Enzyme inhibition : Fluorine’s electronegativity strengthens hydrogen bonding with kinase active sites (e.g., PI3K), as shown in pyridin-3-ol derivatives .

What are the key considerations in designing experiments to study the compound's antimicrobial properties?

Basic Research Question

- MIC determination : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Membrane permeability : Fluorescent probes (e.g., SYTOX Green) quantify membrane disruption efficacy .

- Resistance profiling : Compare activity against wild-type vs. efflux-pump-deficient mutants to identify resistance mechanisms .

How do structural modifications at the pyridine ring influence pharmacokinetic properties?

Advanced Research Question

- Amino group alkylation : N-Methylation reduces renal clearance by 40% but may decrease target affinity .

- Chlorine replacement : Bromine substitution at C-2 increases plasma protein binding (PPB >90%), altering free drug concentration .

- Crystal engineering : Co-crystallization with succinic acid improves solubility (2.5-fold) without compromising stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.